molecular formula C17H20ClNO B1238526 (R)-3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrochloride CAS No. 53625-25-5

(R)-3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrochloride

Cat. No.: B1238526
CAS No.: 53625-25-5
M. Wt: 289.8 g/mol
InChI Key: CNNVSINJDJNHQK-UNTBIKODSA-N
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Description

(R)-nefopam hydrochloride is a hydrochloride obtained by reaction of (R)-nefopam with one equivalent of hydrochloric acid (the racemic salt is an analgesic drug). It contains a (R)-nefopam(1+). It is an enantiomer of a (S)-nefopam hydrochloride.

Scientific Research Applications

  • Conformation and Molecular Structure Analysis : The compound, commonly referred to as nefopam hydrochloride, has been extensively studied for its conformation and molecular structure. Research conducted by Glaser et al. (1986) analyzed the solid state structures of nefopam hydrochloride through single crystal X-ray diffraction analysis, revealing a modified boat-chair conformation of the eight-membered ring with an equatorial N-methyl group. This study provides foundational knowledge about the molecular structure of this compound (Glaser, Cohen, Donnell, & Agranat, 1986).

  • Synthesis and Structural Analysis : The synthesis and structural analysis of related heterocyclic derivatives have been explored. Bremner et al. (1980) synthesized derivatives like 8,9-dimethoxy-3-methyl-1-phenyl-3,4,5,6-tetrahydro-1H-2,3-benzoxazocine and studied their X-ray crystal structure, contributing to the understanding of the structural aspects of these compounds (Bremner, Browne, Davies, & Raston, 1980).

  • Degradation Studies : Understanding the degradation mechanism of nefopam in solution under stressed storage conditions is crucial. Research by Wang et al. (1990) explored this by analyzing degradation products using techniques like proton nuclear magnetic resonance and mass spectroscopy. This research is significant for understanding the stability and storage conditions of this compound (Wang, Tu, Allen, & Cheng, 1990).

  • Conformational Studies on Quaternary Nitrogen Derivatives : Glaser et al. (1990) conducted NMR conformational studies on quaternary nitrogen derivatives of nefopam, providing insights into the molecular conformation and structure in different states, which is fundamental for understanding its chemical behavior (Glaser, Peleg, & Geresh, 1990).

  • Synthesis of Related Compounds : The synthesis of similar compounds and their derivatives, like the synthesis of 5-aryl-1,4-benzoxazepine and 6-phenyl-2H-1,5-benzoxazocine derivatives, has been investigated. Bremner et al. (1984) conducted studies on synthesizing these derivatives, providing a broader perspective on the chemical synthesis related to nefopam hydrochloride (Bremner, Browne, & Gunawardana, 1984).

Properties

CAS No.

53625-25-5

Molecular Formula

C17H20ClNO

Molecular Weight

289.8 g/mol

IUPAC Name

(1R)-5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine;hydrochloride

InChI

InChI=1S/C17H19NO.ClH/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18;/h2-10,17H,11-13H2,1H3;1H/t17-;/m1./s1

InChI Key

CNNVSINJDJNHQK-UNTBIKODSA-N

Isomeric SMILES

CN1CCO[C@@H](C2=CC=CC=C2C1)C3=CC=CC=C3.Cl

SMILES

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3.Cl

Canonical SMILES

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3.Cl

53625-25-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrochloride
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(R)-3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrochloride
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(R)-3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrochloride
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(R)-3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrochloride
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(R)-3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrochloride

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